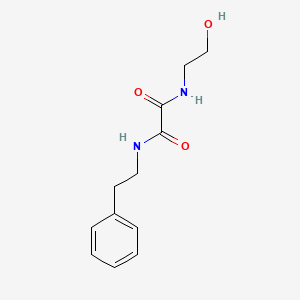![molecular formula C19H19N3O2S B5107895 N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide, commonly known as FMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMPP is a synthetic compound that has been primarily used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
作用機序
FMPP is a potent agonist of the serotonin 5-HT2A receptor and the dopamine D2 receptor. It binds to these receptors and activates intracellular signaling pathways, leading to various physiological and behavioral effects. The exact mechanism of action of FMPP is still not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of downstream signaling cascades.
Biochemical and Physiological Effects:
FMPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that FMPP can modulate the release of various neurotransmitters such as dopamine, serotonin, and noradrenaline. In vivo studies have shown that FMPP can induce hyperactivity, stereotypy, and other behavioral effects in rodents. FMPP has also been shown to have potential applications in the treatment of various psychiatric and neurological disorders such as schizophrenia, depression, and anxiety.
実験室実験の利点と制限
FMPP has several advantages as a pharmacological tool for laboratory experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor and the dopamine D2 receptor, making it useful for studying the mechanisms of action of these receptors. FMPP is also relatively stable and easy to synthesize, making it a cost-effective alternative to other GPCR ligands. However, FMPP also has several limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on FMPP. One potential area of study is the development of more selective and potent FMPP analogs for use as pharmacological tools. Another area of research is the investigation of the role of FMPP in various physiological and pathological conditions, including psychiatric and neurological disorders. Additionally, the potential applications of FMPP in drug discovery and development should be further explored. Overall, FMPP has the potential to be a valuable tool for scientific research and drug development.
合成法
The synthesis of FMPP involves the reaction of 2-methyl-6-phenyl-4-pyrimidinethiol with 2-(bromomethyl)-5-(furan-2-yl)-1,3-dioxane in the presence of a base. The reaction yields FMPP as a yellow solid with a melting point of 95-98°C. The purity of FMPP can be confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
FMPP has been used in various scientific research applications due to its potential as a pharmacological tool. It has been used to study the mechanism of action of various G protein-coupled receptors (GPCRs) such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. FMPP has also been used to study the effects of GPCR ligands on intracellular signaling pathways and to investigate the role of GPCRs in various physiological and pathological conditions.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13(19(23)20-12-16-9-6-10-24-16)25-18-11-17(21-14(2)22-18)15-7-4-3-5-8-15/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZMNTGAMBFAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC(C)C(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5107827.png)
![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
![ethyl [5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107848.png)
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)
![3-[(4-acetyl-1-piperazinyl)methyl]-6-chloro-4H-chromen-4-one](/img/structure/B5107860.png)

![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)
![8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-isoxazolidinyl)propanamide](/img/structure/B5107886.png)
![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5107908.png)
![5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)